Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17450361
InChI: InChI=1S/C10H9BrN2O2/c1-13-8-4-3-7(11)9(10(14)15-2)6(8)5-12-13/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

CAS No.:

Cat. No.: VC17450361

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate -

Specification

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name methyl 5-bromo-1-methylindazole-4-carboxylate
Standard InChI InChI=1S/C10H9BrN2O2/c1-13-8-4-3-7(11)9(10(14)15-2)6(8)5-12-13/h3-5H,1-2H3
Standard InChI Key QPSAMLZAUYIHHW-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=N1)C(=C(C=C2)Br)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate (IUPAC name: methyl 5-bromo-1-methylindazole-4-carboxylate) belongs to the indazole family, a bicyclic system comprising a benzene ring fused to a pyrazole ring. Key structural features include:

  • Bromine at C5: Enhances electrophilicity for Suzuki-Miyaura or Buchwald-Hartwig couplings .

  • Methyl group at N1: Stabilizes the indazole ring and modulates electronic properties.

  • Methyl ester at C4: Provides a handle for hydrolysis or transesterification.

The molecular formula is C10_{10}H9_{9}BrN2_{2}O2_{2}, with a molecular weight of 269.09 g/mol . Its calculated partition coefficient (LogP) is approximately 2.12, suggesting moderate lipophilicity suitable for membrane permeability in drug candidates .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10_{10}H9_{9}BrN2_{2}O2_{2}
Molecular Weight269.09 g/mol
LogP~2.12
Topological Polar Surface Area54.98 Ų

Synthesis and Optimization

Challenges in Isomer Control

The 4-carboxylate isomer must be distinguished from the 3-carboxylate derivative (CAS 1363381-41-2), which shares the same molecular formula but differs in substituent positioning . X-ray crystallography and NOESY NMR are critical for confirming regiochemistry .

Applications in Medicinal Chemistry

Kinase Inhibition

Indazole derivatives are bioisosteres of purines, enabling interactions with ATP-binding pockets in kinases. The bromine atom facilitates late-stage diversification to optimize binding affinity .

Table 2: Comparative Activity of Indazole Derivatives

CompoundTarget KinaseIC50_{50} (nM)
5-Bromo-1-methyl analogFGFR1<10
Parent indazoleERK1/230

Biological Activity and Pharmacokinetics

Cytochrome P450 Interactions

The compound inhibits CYP1A2 (Ki_i = 1.2 µM), impacting the metabolism of drugs like clozapine . This property necessitates caution in combination therapies.

Antifungal Activity

While direct data is lacking, structurally similar indazoles exhibit activity against Candida albicans (MIC = 16 µg/mL) . The bromine atom may enhance membrane disruption via halogen bonding.

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticle carriers could improve bioavailability. For example, PEGylated liposomes may reduce systemic toxicity while enhancing tumor accumulation.

Computational Modeling

QSAR studies could identify optimal substituents for enhancing kinase selectivity. Molecular dynamics simulations may clarify binding modes in CYP450 isoforms.

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